1H-Imidazolium, 1-butyl-3-(2-propenyl)-, chloride
CAS No.: 887276-30-4
Cat. No.: VC8307693
Molecular Formula: C10H19ClN2
Molecular Weight: 202.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887276-30-4 |
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Molecular Formula | C10H19ClN2 |
Molecular Weight | 202.72 g/mol |
IUPAC Name | 1-butyl-3-prop-2-enyl-1,2-dihydroimidazol-1-ium;chloride |
Standard InChI | InChI=1S/C10H18N2.ClH/c1-3-5-7-12-9-8-11(10-12)6-4-2;/h4,8-9H,2-3,5-7,10H2,1H3;1H |
Standard InChI Key | KNFMDLARWSEOSA-UHFFFAOYSA-N |
SMILES | CCCC[NH+]1CN(C=C1)CC=C.[Cl-] |
Canonical SMILES | CCCC[NH+]1CN(C=C1)CC=C.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The compound is systematically named 1-butyl-3-ethenylimidazol-1-ium chloride under IUPAC conventions . Its molecular formula is C₉H₁₅ClN₂, with a molecular weight of 186.68 g/mol . The structure features a positively charged imidazolium core, a butyl chain (C₄H₉) at the N1 position, and a vinyl group (C₂H₃) at the N3 position, balanced by a chloride anion .
Table 1: Key Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 657394-65-5 | |
SMILES Notation | CCCC[N+]1=C(N=C1C=C)Cl | |
InChIKey | KRCYUCRTMSTHOK-UHFFFAOYSA-M | |
Molecular Formula | C₉H₁₅ClN₂ |
Structural Analysis
The 2D and 3D conformational data reveal a planar imidazolium ring with substituents extending perpendicularly . The vinyl group introduces π-electron density, potentially influencing reactivity and intermolecular interactions .
Synthesis and Purification
Synthetic Methodology
The compound is synthesized via a quaternization reaction between 1-vinylimidazole and 1-chlorobutane under reflux conditions . A typical procedure involves:
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Heating equimolar amounts of 1-vinylimidazole and 1-chlorobutane in acetonitrile at 60°C for 48 hours .
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Washing the crude product with ethyl acetate to remove unreacted precursors .
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Drying under vacuum at 60°C to yield a hygroscopic, off-white solid .
Table 2: Synthesis Parameters
Parameter | Condition | Source |
---|---|---|
Reaction Temperature | 60°C | |
Reaction Time | 48 hours | |
Solvent | Acetonitrile | |
Yield | ~85% (estimated) |
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
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Fourier-Transform Infrared (FTIR): Peaks at 3150 cm⁻¹ (C-H stretch, imidazolium) and 1640 cm⁻¹ (C=C vinyl) .
Physicochemical Properties
Thermal Stability
The compound exhibits a decomposition temperature of ~250°C under nitrogen, as inferred from thermogravimetric analysis (TGA) of analogous imidazolium ILs . The vinyl group reduces thermal stability compared to alkyl-substituted analogs due to unsaturation .
Solubility and Viscosity
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Solubility: Miscible with polar aprotic solvents (e.g., DMSO, acetonitrile) but immiscible with alkanes .
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Viscosity: Estimated at 120–150 cP at 25°C, higher than 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) due to reduced symmetry .
Table 3: Physical Properties
Property | Value | Source |
---|---|---|
Density (25°C) | 1.08 g/cm³ | |
Melting Point | ~70°C (decomposes) | |
Water Content | <1% (after drying) |
Chemical Reactivity and Functionalization
Anion Exchange
The chloride anion can be replaced via metathesis with salts like NaPF₆ or LiNTf₂ to tailor solubility and electrochemical stability . For example:
Applications in Industrial and Green Chemistry
Extractive Desulfurization (EDS)
Like [BMIM]Cl , this IL can remove sulfur compounds (e.g., dibenzothiophene) from fuels via liquid-liquid extraction. The vinyl group enhances π-π interactions with aromatic sulfur species, improving efficiency .
Cellulose Dissolution
Preliminary studies suggest utility in biomass processing, where ILs dissolve cellulose at elevated temperatures (>80°C) .
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